molecular formula C9H13NO2 B1177539 (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde CAS No. 144085-12-1

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde

Cat. No. B1177539
CAS RN: 144085-12-1
M. Wt: 167.2 g/mol
InChI Key:
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Description

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, also known as BOCP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BOCP is a pyrrolidine-based aldehyde that has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is not well understood. However, it has been suggested that (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde may act as an aldehyde trap, reacting with aldehyde-containing molecules to form stable adducts. (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been reported to exhibit various biochemical and physiological effects. (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been shown to inhibit the growth of certain viruses, including herpes simplex virus type 1 and human cytomegalovirus. (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has also been reported to exhibit anti-inflammatory and antioxidant activities. In addition, (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been shown to inhibit the activity of acetylcholinesterase, which could have potential applications in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde in lab experiments is its ease of synthesis. (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde can be synthesized using simple and efficient methods. In addition, (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde can be used as a building block for the synthesis of various compounds, making it a versatile tool in organic synthesis. However, one of the limitations of using (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is its relatively low stability, which could limit its applications in certain experiments.

Future Directions

There are several future directions for the research on (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde. One direction is the development of new synthetic methods for (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde that are more efficient and selective. Another direction is the investigation of the mechanism of action of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, which could provide insights into its potential applications in various fields. Furthermore, the exploration of the biological activities of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde could lead to the development of new drugs and therapeutic agents. Finally, the use of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde in the preparation of functional materials could lead to the development of new sensors and devices.

Synthesis Methods

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been synthesized using different methods, including the reaction of 2-pyrrolidone with butenal, followed by oxidation with pyridinium chlorochromate, and the reaction of 2-pyrrolidone with butenal in the presence of a catalytic amount of palladium acetate and triphenylphosphine. The latter method has been reported to be more efficient and selective in producing (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde.

Scientific Research Applications

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has shown potential applications in various scientific research fields, including organic synthesis, medicinal chemistry, and materials science. (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been used as a building block in the synthesis of various compounds, including pyrrolidine-based amino acids and peptides. (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has also been used in the synthesis of chiral ligands for asymmetric catalysis. In medicinal chemistry, (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been investigated for its potential as an antiviral agent and as a scaffold for the development of new drugs. (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has also been used in the preparation of functional materials, such as fluorescent sensors and molecular switches.

properties

IUPAC Name

(2S)-1-[(E)-but-1-enyl]-5-oxopyrrolidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-2-3-6-10-8(7-11)4-5-9(10)12/h3,6-8H,2,4-5H2,1H3/b6-3+/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZXCYXZINUSAX-HFSLJOEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CN1C(CCC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/N1[C@@H](CCC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde

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